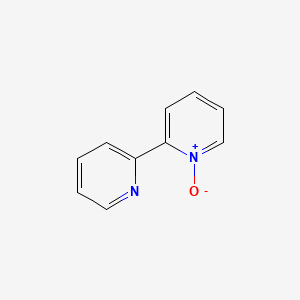

2,2'-Bipyridine, 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-2-pyridin-2-ylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKATWFLYDKKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187062 | |

| Record name | 2,2'-Bipyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33421-43-1 | |

| Record name | 2,2′-Bipyridine, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33421-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bipyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dipyridyl N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Bipyridine, 1-oxide

Abstract

2,2'-Bipyridine, 1-oxide (bpyO), a heterocyclic N-oxide, represents a pivotal evolution from its parent ligand, 2,2'-bipyridine (bpy). The introduction of a single N-oxide functionality fundamentally alters the molecule's electronic landscape, steric profile, and coordination behavior. This modification imparts a unique set of physicochemical properties that have rendered it an invaluable ligand in coordination chemistry, a versatile building block in organic synthesis, and a subject of interest in materials science. This guide provides a comprehensive exploration of these properties, grounded in established experimental data and theoretical principles. It is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound for application in their respective fields.

Introduction: The Significance of N-Oxidation

The journey of bipyridine ligands in coordination chemistry began in 1888 with the synthesis of 2,2'-bipyridine by Fritz Blau.[1][2] Its ability to form stable, five-membered chelate rings with a vast array of metal ions established it as a cornerstone ligand.[1][2] The strategic modification of the bipyridine scaffold is a primary method for tuning its properties. N-oxidation, the conversion of a pyridine nitrogen to an N-oxide, is one of the most profound of these modifications.

In this compound, this single oxygen atom introduces several critical changes:

-

Electronic Asymmetry: Unlike the symmetric parent bpy, bpyO possesses a significant dipole moment, with the N-O bond introducing a zwitterionic character. This alters the ligand's electron-donating and -accepting capabilities.

-

Enhanced Polarity: The polar N-O bond increases the molecule's overall polarity, influencing its solubility and intermolecular interactions.[3]

-

Modified Coordination Modes: The N-oxide oxygen can act as an additional coordination site, enabling the formation of unique polynuclear or bridged complexes that are inaccessible with the parent bpy.[1]

This guide will dissect the key physicochemical characteristics that arise from this structural alteration.

Molecular and Structural Properties

The foundational attributes of this compound are dictated by its molecular structure, including its composition, conformation, and solid-state packing.

Core Structural Data

A summary of the fundamental molecular properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O | [4][5][6] |

| Molecular Weight | 172.18 g/mol | [4][5][7] |

| Appearance | Colorless to light yellow solid | [4][5] |

| CAS Number | 33421-43-1 | [6][7] |

Conformational Analysis

Like its parent compound, this compound features a C-C single bond between its two pyridine rings, allowing for rotational isomerism. The two principal conformations are s-trans and s-cis.

Caption: General workflow for the synthesis and purification of bpyO.

Experimental Protocol: Oxidation with m-CPBA

This protocol is a representative example based on common laboratory procedures. [1]

-

Dissolution: Dissolve 1.0 equivalent of 2,2'-bipyridine in a suitable solvent such as chloroform in a round-bottom flask.

-

Oxidation: Add 1.0-1.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. Causality Note: Using a slight excess of the starting material can help minimize the formation of the N,N'-dioxide byproduct.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for 15-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and wash it with an aqueous solution of sodium carbonate (Na₂CO₃) to neutralize and remove acidic byproducts (m-chlorobenzoic acid).

-

Extraction: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel. The desired mono-oxide is typically more polar than the starting material but less polar than the di-oxide, allowing for effective separation.

Safety and Handling

Proper safety precautions are essential when working with this compound.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin. [4]The parent compound, 2,2'-bipyridine, is classified as toxic if swallowed or in contact with skin. Similar precautions should be taken for the N-oxide derivative.

-

Protective Measures: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [4]Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

This compound is a compound of significant chemical intellect. Its properties are not merely an average of its constituent parts but are a direct consequence of the asymmetric introduction of the N-oxide functionality. This single oxygen atom reshapes its electronic and steric profile, creating a ligand with enhanced polarity, distinct spectroscopic signatures, and versatile coordination capabilities. For the researcher, a thorough understanding of these foundational physicochemical properties is the critical first step toward harnessing its full potential in the design of novel catalysts, functional materials, and advanced molecular architectures.

References

-

This compound - ChemBK. (2024-04-10). ChemBK. [Link]

-

2 2'-dipyridyl-n-oxide 98 | CAS#:33421-43-1. Chemsrc. [Link]

-

2,2'-Bipyridine | C10H8N2 | CID 1474. PubChem. [Link]

-

The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. National Institutes of Health (NIH). [Link]

-

2,2'-Bipyridine - Solubility of Things. Solubility of Things. [Link]

-

This compound - CAS Common Chemistry. CAS. [Link]

Sources

- 1. This compound | 33421-43-1 | Benchchem [benchchem.com]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide () for sale [vulcanchem.com]

- 4. chembk.com [chembk.com]

- 5. CAS 33421-43-1: 2,2′-Bipyridine, 1-oxide | CymitQuimica [cymitquimica.com]

- 6. 2 2'-dipyridyl-n-oxide 98 | CAS#:33421-43-1 | Chemsrc [chemsrc.com]

- 7. 2,2'-Dipyridyl N-oxide | 33421-43-1 [chemicalbook.com]

An In-depth Technical Guide on the Electronic Structure of 2,2'-Bipyridine, 1-oxide

Executive Summary

2,2'-Bipyridine, 1-oxide (bpyO), a heterocyclic N-oxide, represents a pivotal evolution from its parent ligand, 2,2'-bipyridine (bpy). The introduction of an N-oxide moiety fundamentally perturbs the electronic landscape of the bipyridine framework, introducing a strong electron-withdrawing character and an additional coordination site. This guide provides a comprehensive analysis of the electronic structure of bpyO, synthesizing theoretical insights from computational chemistry with empirical data from spectroscopic and crystallographic studies. We will explore how these electronic features dictate its coordination chemistry, reactivity, and utility in advanced applications such as catalysis and materials science, offering a robust resource for researchers and professionals in chemical and pharmaceutical development.

Introduction to this compound (bpyO): A Ligand of Enhanced Functionality

Since the first synthesis of 2,2'-bipyridine (bpy) by Fritz Blau in 1888, it has become one of the most indispensable ligands in coordination chemistry.[1][2] Its bidentate nitrogen donors form stable five-membered chelate rings with a wide range of metal ions, underpinning significant developments in supramolecular chemistry and our understanding of metal-ligand interactions.[1][2]

The strategic modification of the bpy scaffold has been a continuous pursuit to fine-tune its properties for specific applications. The synthesis of this compound (bpyO) is a prime example of this, introducing an N-oxide group that imparts significant changes to the ligand's electronic and structural characteristics.[1]

1.1 Chemical Identity and Structure

-

Structure: Comprises two pyridine rings linked by a C-C bond, with one nitrogen atom oxidized to form an N-oxide group.[3] This compound is typically a pale yellow or colorless solid.[3][5]

1.2 The N-Oxide Functionality: A Deliberate Electronic Perturbation

The introduction of the oxygen atom to one of the pyridine nitrogens is not a trivial alteration. The N-oxide group acts as a potent electron-withdrawing group, which fundamentally alters the electron density distribution across the entire π-system of the bipyridine rings.[1] This perturbation has profound consequences:

-

Modified Donor-Acceptor Properties: The overall electron-donating ability of the ligand is modulated, influencing the stability and electronic properties of its metal complexes.[1]

-

New Coordination Modes: The N-oxide oxygen atom can act as an additional coordination site, enabling the formation of bridging or polynuclear complexes not accessible with the parent bpy ligand.[1][7]

-

Enhanced Reactivity: The altered electron distribution can enhance the reactivity of the ligand in various chemical transformations.[3]

Theoretical Framework and Computational Elucidation

Understanding the electronic structure of bpyO necessitates a synergy between theoretical models and computational chemistry. Density Functional Theory (DFT) has proven to be a reliable tool for studying the molecular and electronic structures of bipyridine-containing complexes.[8][9]

2.1 Molecular Orbital (MO) Analysis

The N-oxide group significantly influences the energies and compositions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

LUMO Stabilization: As an electron-withdrawing group, the N-oxide functionality lowers the energy of the LUMO. This enhances the π-acceptor character of the ligand, making it more capable of stabilizing electron-rich metal centers.

-

HOMO Perturbation: The HOMO, which is typically involved in σ-donation from the nitrogen lone pairs, is also affected. The polarization induced by the N→O bond alters the energy and localization of the HOMO, impacting the ligand's donor strength.

2.2 Impact on Aromaticity and Electron Density

The N-O bond introduces a significant dipole moment and alters the aromatic character of the oxidized pyridine ring. This redistribution of electron density can be visualized through computational modeling of the electrostatic potential surface. The unoxidized nitrogen remains a strong σ-donor site, while the N-oxide oxygen introduces a new, hard donor site, capable of coordinating to metal ions.

Diagram: Conceptual Electronic Perturbation in bpyO

The following diagram illustrates the key electronic shifts resulting from N-oxidation.

Caption: N-oxidation transforms the symmetric bpy ligand into the electronically asymmetric bpyO.

Experimental Characterization of the Electronic Structure

Experimental techniques provide tangible data to validate and refine theoretical models. Spectroscopic and crystallographic methods are indispensable for probing the electronic environment and geometry of bpyO.

3.1 Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of bpyO is dominated by intense absorption bands in the UV region, which are assigned to π→π* transitions within the aromatic system.[1] The position and intensity of these bands are sensitive to the solvent environment and provide a direct measure of the energy gap between occupied and unoccupied orbitals.[1]

| Transition | Typical Wavelength Range (nm) | Description |

| π→π | 250 - 350 | High-intensity absorptions corresponding to electronic excitations within the delocalized π-system of the bipyridine rings. |

| n→π | > 350 | Lower-intensity absorptions, often obscured, involving non-bonding electrons on the nitrogen and oxygen atoms. |

| Table 1: Representative Electronic Transitions for bpyO. |

Protocol: UV-Vis Spectroscopic Analysis

-

Objective: To determine the electronic absorption maxima (λ_max) of bpyO.

-

Rationale: This experiment directly probes the energy of electronic transitions, providing insight into the HOMO-LUMO gap.

-

Methodology:

-

Solution Preparation: Prepare a dilute solution of bpyO (e.g., 10⁻⁵ M) in a UV-grade solvent (e.g., acetonitrile or ethanol). A blank solution containing only the solvent must also be prepared.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument using the solvent blank to establish a baseline.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).

-

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the electronic environment around each nucleus (¹H and ¹³C). The chemical shifts of the protons and carbons in the bpyO rings are highly sensitive to the electron density distribution. The electron-withdrawing N-oxide group causes a significant downfield shift (deshielding) of the protons on the oxidized ring compared to those on the unoxidized ring and in the parent bpy molecule.

3.3 X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that can provide direct information about the electronic state of atoms. For bpyO, XPS can distinguish between the two nitrogen atoms. An XPS spectrum in the N 1s region shows a distinct contribution for the oxidized nitrogen at a higher binding energy (around 403.6 eV) compared to the unoxidized nitrogen, confirming the charge polarization of the N-O bond.[10]

A Hybrid Computational-Experimental Workflow

For a comprehensive understanding, a workflow that integrates both computational and experimental methods is essential. This approach allows for the validation of theoretical models with empirical data and provides a deeper interpretation of experimental results.

Diagram: Integrated Analysis Workflow

Caption: A self-validating workflow combining theoretical prediction and experimental verification.

Implications for Application in Research and Development

The unique electronic structure of bpyO translates directly into its utility in various fields.

-

Coordination Chemistry: The dual-donor (N, O) capability and modified electronics of bpyO allow for the synthesis of novel metal complexes with unique geometries and redox properties.[1] These complexes are valuable in catalysis and as building blocks for supramolecular assemblies.[2][3]

-

Catalysis: The enhanced π-acceptor ability can stabilize low-valent metal centers, which are often key intermediates in catalytic cycles. This makes bpyO-metal complexes promising candidates for various catalytic transformations.

-

Materials Science: The electronic properties of bpyO are leveraged in the design of luminescent materials. For instance, europium(III) complexes incorporating bpyO have been investigated as efficient red emitters for electroluminescent devices.[6]

-

Drug Development: The bipyridine scaffold is a known pharmacophore. Modifying it via N-oxidation can alter its bioavailability, metal-binding affinity, and interaction with biological targets, offering a strategy for developing new therapeutic agents.

Conclusion

The electronic structure of this compound is a compelling example of how a subtle chemical modification—the introduction of a single oxygen atom—can induce a cascade of significant electronic and functional changes. The N-oxide group acts as a powerful electron-withdrawing moiety, lowering the LUMO energy, creating an asymmetric electron distribution, and providing an additional coordination site. This guide has synthesized theoretical predictions with experimental data from UV-Vis, NMR, and XPS to build a comprehensive model of its electronic landscape. A thorough understanding of these principles is paramount for researchers and professionals aiming to harness the full potential of bpyO in the rational design of advanced catalysts, functional materials, and novel therapeutic agents.

References

-

XP spectrum of 2,2'-bipyridyl- N -oxide in the N 1s region,... - ResearchGate. (URL: [Link])

-

Electronic Structure of 2,2'-bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations - PubMed. (URL: [Link])

-

Electronic Structure of 2,2′-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations | Inorganic Chemistry - ACS Publications. (URL: [Link])

-

Studies of 2,2'-bipyridyl N,N'-dioxides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC - NIH. (URL: [Link])

-

Synthesis and Characterization of Bis(2-Pyridyl-N-Oxide)Disulphide Complexes with Some Uranyl Salts - Taylor & Francis Online. (URL: [Link])

-

Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study | ACS Omega - ACS Publications. (URL: [Link])

-

Experimental and Computational Study of the Structural and Electronic Properties of Fe-II(2,2 '-bipyridine)(mes)(2) and , a Complex Containing a 2,2 '-Bipyridyl Radical Anion - ResearchGate. (URL: [Link])

-

Infrared Studies of 2,2'-Bipyridine N,N'-Dioxide and its Metal Complexes in the 3-38 μ Region | Inorganic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis, crystal structure, and catalytic properties of 2,2'-bipyridyl-dicyano-palladium(II). (URL: [Link])

-

This compound | C10H8N2O | CID 36463 - PubChem - NIH. (URL: [Link])

-

(PDF) Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides - ResearchGate. (URL: [Link])

-

This compound - ChemBK. (URL: [Link])

-

Nuclear Magnetic Resonance Spectra of 2,2'-Bipyridyl | The Journal of Physical Chemistry. (URL: [Link])

-

2,2-Bipyridine - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

-

2,2'-Bipyridine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

Sources

- 1. This compound | 33421-43-1 | Benchchem [benchchem.com]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 33421-43-1: 2,2′-Bipyridine, 1-oxide | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. 2,2′-联吡啶 N -氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

"coordination chemistry of 2,2'-Bipyridine, 1-oxide with transition metals"

An In-depth Technical Guide to the Coordination Chemistry of 2,2'-Bipyridine, 1-oxide with Transition Metals

Foreword for the Senior Application Scientist

This technical guide provides a comprehensive overview of the coordination chemistry of this compound (bpyO) with transition metals. As a ligand, bpyO presents a fascinating case study in how subtle electronic and steric modifications to a classic chelator—2,2'-bipyridine—can unlock a diverse and rich field of coordination chemistry. The introduction of an N-oxide functionality imparts unique properties, including flexible coordination modes and modified electronic characteristics, which in turn influence the structure, reactivity, and potential applications of its metal complexes.

This document is structured to guide researchers, scientists, and drug development professionals from the fundamental properties of the bpyO ligand to the synthesis, characterization, and application of its transition metal complexes. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources. The aim is to furnish not just a repository of information, but a practical and insightful resource for the design and investigation of novel coordination compounds.

Part 1: The Ligand: this compound (bpyO)

The journey into the coordination chemistry of bpyO begins with a thorough understanding of the ligand itself. Its synthesis, electronic nature, and inherent structural flexibility are the foundational pillars upon which the properties of its metal complexes are built.

Synthesis and Purification of bpyO

The synthesis of this compound is primarily achieved through the selective oxidation of one of the nitrogen atoms in the parent molecule, 2,2'-bipyridine (bpy).[1] The key challenge in this synthesis is to achieve mono-oxidation while minimizing the formation of the corresponding N,N'-dioxide and recovering any unreacted starting material.[1]

Peroxy acids are the reagents of choice for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed oxidant.[1] The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor the desired product. The pyridine N-oxide moiety activates the pyridine ring towards electrophilic attack, which is a key consideration in its subsequent reactivity.[1]

A reliable protocol for the synthesis of bpyO is crucial for obtaining high-purity material for coordination studies. The following is a representative experimental procedure:

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2,2'-bipyridine in a suitable solvent, such as chloroform.

-

Oxidation: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent to the 2,2'-bipyridine solution. A typical molar ratio is 1:1.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 15-24 hours).[1]

-

Work-up: After the reaction is complete, wash the mixture with an aqueous solution of sodium carbonate to remove acidic byproducts.[1]

-

Extraction: Extract the organic layer containing the product.

-

Purification: Purify the crude product using column chromatography to separate the desired mono-oxide from unreacted starting material and the di-oxide byproduct.[1]

Electronic and Structural Properties

The introduction of the N-oxide group significantly alters the electronic landscape of the bipyridine framework. The N-O bond possesses a dipolar character, with the oxygen atom being electron-rich and the nitrogen atom electron-deficient. This electronic perturbation influences the ligand's donor properties and the stability of the resulting metal complexes.

In the solid state, uncoordinated 2,2'-bipyridine adopts a planar, trans-conformation.[2][2] For chelation to a metal center, the ligand must adopt a cis-conformation, which incurs a degree of strain energy.[2] The N-oxide group in bpyO can influence this conformational preference.

Coordination Modes

A key feature of bpyO is its ability to coordinate to metal ions in multiple ways, a versatility that allows for the synthesis of a wide array of complexes with diverse structures and properties.[1]

This compound can act as either a monodentate or a bidentate ligand.[1]

-

Monodentate Coordination: In this mode, bpyO typically coordinates through the more basic N-oxide oxygen atom.[1] Coordination can also occur through the pyridyl nitrogen.

-

Bidentate Coordination: As a bidentate ligand, bpyO chelates to a metal center using both the pyridyl nitrogen and the N-oxide oxygen, forming a stable five-membered chelate ring.[1] This is a common coordination mode.

The choice of coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of steric hindrance.[1]

Caption: Versatile coordination modes of the bpyO ligand.

Part 2: Synthesis and Structural Diversity of Transition Metal-bpyO Complexes

The flexible coordination behavior of bpyO gives rise to a rich structural chemistry with transition metals. The synthesis of these complexes is generally straightforward, but the resulting structures can be quite diverse.

General Synthetic Strategies

The most common method for synthesizing transition metal-bpyO complexes involves the direct reaction of a metal salt with the ligand in a suitable solvent.[1] The choice of solvent can influence the solubility of the reactants and products and, in some cases, the final structure of the complex.

Caption: A typical workflow for the synthesis of M-bpyO complexes.

Coordination Geometries

Transition metal complexes of pyridine-N-oxides, in general, are often homoleptic and octahedral, with the formula [M(ONC5H5)6]2+.[3] With the bidentate nature of bpyO, a variety of geometries can be achieved. For first-row transition metals, octahedral and distorted octahedral geometries are common, especially in tris-bipy complexes.[4] Square planar complexes are also known, for instance with Pt(II).[4]

Structural Characterization Techniques

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of these complexes.

-

X-ray Crystallography: This is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and coordination geometry. The M-O-N angle in pyridine-N-oxide complexes is typically around 130°.[3]

-

Spectroscopic Methods: Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for confirming coordination and probing the electronic structure of the complexes.

Part 3: Physicochemical Properties and Reactivity

The coordination of bpyO to a transition metal center imparts unique physicochemical properties to the resulting complex, which in turn govern its reactivity and potential applications.

Spectroscopic Signatures

-

Infrared Spectroscopy: The N-O stretching vibration in the free bpyO ligand is a strong band that shifts upon coordination to a metal ion. This shift is a diagnostic indicator of complex formation. In vanadium complexes, a strong V=O stretching band is also observed.[5]

-

UV-Visible Spectroscopy: The electronic spectra of transition metal-bpyO complexes are typically characterized by two main types of transitions:

-

d-d transitions: These are typically weak absorptions in the visible region and are characteristic of the metal ion and its coordination environment.

-

Charge-Transfer (CT) bands: These are more intense absorptions and can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature.[4][6] These transitions are often responsible for the vibrant colors of many transition metal complexes.

-

Electrochemical Behavior

The redox properties of transition metal complexes are crucial for their application in catalysis and as redox-active materials. The related 2,2'-bipyridine ligand is known to be "non-innocent," meaning it can actively participate in redox processes, existing in neutral, radical anion, and dianion forms.[7][8] It is reasonable to expect that bpyO complexes will also exhibit rich electrochemical behavior, with both the metal center and the ligand being potential redox-active sites.

Catalytic Applications

Transition metal complexes with bpyO and related ligands have shown promise as catalysts in a variety of organic transformations.

Oxidovanadium(IV) complexes with 2,2'-bipyridine have demonstrated high catalytic activity in the oxidation of alkanes and alcohols using peroxides.[5] The mechanism is believed to be of the Fenton type, involving the generation of hydroxyl radicals.[5]

A peroxidovanadium(V) complex containing 2,2'-bipyridine has been reported as an efficient functional model of vanadium haloperoxidases (VHPOs).[9] This complex catalyzes the oxidative bromination and iodination of organic substrates under mild conditions, highlighting its potential for applications in the pharmaceutical and agrochemical industries.[9]

Part 4: Applications in Drug Development and Materials Science

The unique structural and electronic properties of transition metal-bpyO complexes make them attractive candidates for applications in medicine and materials science.

Biological Activity of Transition Metal-bpyO Complexes

The coordination of metal ions to bioactive organic molecules can enhance their therapeutic efficacy.[6] Molecules containing the bipyridine scaffold have been investigated for a range of biological activities, including antimicrobial, immunomodulatory, and antitumor properties.[10] Zinc pyrithione, a complex of a substituted pyridine-N-oxide, is a well-known antifungal and antibacterial agent.[3] It is plausible that transition metal complexes of bpyO could also exhibit significant biological activity.

Luminescent Materials

Transition metal complexes with bipyridine and its derivatives are well-known for their luminescent properties.[4] For example, [Ru(bpy)3]2+ is a classic luminophore.[4] Platinum(II) complexes with bipyridine derivatives have also been shown to be efficient phosphorescent emitters.[11] The electronic properties of bpyO suggest that its complexes with heavy transition metals like Ru(II) and Pt(II) could also be promising candidates for applications in electroluminescent devices and as photocatalysts.

Part 5: Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of a representative transition metal-bpyO complex.

Synthesis of a Representative [M(bpyO)2X2] Complex

Objective: To synthesize a generic octahedral complex of a first-row transition metal (e.g., M = Co(II), Ni(II), Cu(II)) with bpyO.

Materials:

-

MX2·nH2O (e.g., CoCl2·6H2O, Ni(NO3)2·6H2O)

-

This compound (bpyO)

-

Methanol or Ethanol

Procedure:

-

Dissolve the transition metal salt in a minimal amount of warm methanol.

-

In a separate flask, dissolve two molar equivalents of bpyO in methanol.

-

Slowly add the ligand solution to the metal salt solution with constant stirring.

-

A precipitate should form upon mixing or after a short period of stirring.

-

Continue stirring the mixture for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the product with small portions of cold methanol and then diethyl ether.

-

Dry the product in a desiccator.

Characterization Workflow

A systematic approach is required to fully characterize the newly synthesized complex.

Sources

- 1. This compound | 33421-43-1 | Benchchem [benchchem.com]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]

- 4. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. ijmcer.com [ijmcer.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

"discovery and history of 2,2'-bipyridine N-oxides"

An In-depth Technical Guide to the Discovery and History of 2,2'-Bipyridine N-Oxides

Authored by: Gemini, Senior Application Scientist

Foreword: From Ligand Scaffolding to Functionalized Architectures

The journey of a chemical compound from its initial synthesis to becoming a cornerstone of modern research is a testament to the relentless curiosity and ingenuity of the scientific community. This guide delves into the fascinating history and discovery of 2,2'-bipyridine N-oxides, a class of compounds that has evolved from being simple derivatives of a classic ligand to indispensable tools in catalysis, materials science, and coordination chemistry. We will explore the foundational discoveries, the evolution of synthetic strategies, and the ever-expanding applications that continue to drive innovation. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the causality behind the chemical evolution and utility of these remarkable molecules.

The Progenitor: The Enduring Legacy of 2,2'-Bipyridine

To appreciate the significance of 2,2'-bipyridine N-oxides, one must first understand the importance of their parent molecule, 2,2'-bipyridine (bpy). First synthesized by Fritz Blau in 1888, 2,2'-bipyridine rapidly became one of the most widely utilized ligands in coordination chemistry.[1][2] Its prominence stems from its ability to act as a bidentate chelating agent, where two nitrogen atoms bind to a metal center to form a highly stable five-membered ring.[1] This chelate effect is a foundational principle in supramolecular chemistry and has been instrumental in the development of stable metal complexes with diverse photophysical and electrochemical properties.[2]

The logical next step in the evolution of this ligand was chemical modification to tune its electronic and steric properties. The introduction of an N-oxide functionality proved to be a particularly fruitful endeavor, opening up new avenues for coordination and reactivity.

The Advent of N-Oxidation: A New Functional Frontier

The concept of N-oxidation of heteroaromatic compounds predates the specific application to 2,2'-bipyridine. The first synthesis of the parent pyridine-N-oxide was reported by Jakob Meisenheimer in 1926, who utilized peroxybenzoic acid as the oxidant.[3][4] This discovery laid the groundwork for the oxidation of more complex pyridine-containing molecules.

The N-oxide group introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic landscape of the aromatic ring. This modification not only provides an additional coordination site through the oxygen atom but also influences the reactivity of the pyridine ring itself, making it more susceptible to certain types of chemical transformations.[1][5]

The Discovery and Synthesis of 2,2'-Bipyridine N-Oxides

The direct oxidation of 2,2'-bipyridine is the most common and historically significant route to its N-oxide derivatives. This approach allows for the synthesis of both the mono-N-oxide (bpyO) and the di-N,N'-dioxide (bpyO₂).

The Workhorse Reagents: Peroxy Acids

The pioneering method for this transformation involves the use of peroxy acids. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) and peracetic acid have been extensively used for this purpose.[1][6] The reaction proceeds via the electrophilic attack of the peroxy acid's oxygen atom on the nucleophilic nitrogen of the pyridine ring.

A critical challenge in the synthesis of the mono-N-oxide is controlling the reaction to prevent over-oxidation to the di-N,N'-dioxide.[1] Consequently, reaction mixtures often contain the starting material, the desired mono-oxide, and the di-oxide, necessitating careful purification, typically via column chromatography, to isolate the target compound.[1]

Caption: General synthetic pathway for 2,2'-bipyridine N-oxides.

Foundational Experimental Protocol: Synthesis of 2,2'-Bipyridine-1-oxide

The following protocol is a representative example of the direct oxidation method, synthesized from common procedures.[1] The rationale behind each step is provided to offer field-proven insight.

Objective: To synthesize 2,2'-bipyridine-1-oxide while minimizing the formation of the di-oxide.

Materials:

-

2,2'-Bipyridine

-

meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)

-

Chloroform (CHCl₃)

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,2'-bipyridine in chloroform in a round-bottom flask. Causality: Chloroform is an excellent solvent for both the starting material and the mCPBA, ensuring a homogeneous reaction mixture.

-

Oxidant Addition: Add a solution of mCPBA (typically 1.0-1.2 equivalents) in chloroform dropwise to the stirred bipyridine solution. The reaction is often run at room temperature or slightly elevated temperatures (e.g., 40°C) to control the reaction rate.[1] Causality: Stoichiometric control is crucial. Using a slight excess of mCPBA ensures complete consumption of the starting material is possible, but a large excess increases the risk of di-oxide formation. Dropwise addition prevents localized overheating and uncontrolled reaction rates.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the mono- and di-oxide products, enabling the reaction to be stopped at the optimal time to maximize the yield of the desired mono-oxide.

-

Quenching and Work-up: Upon completion, cool the reaction mixture and wash it with a saturated solution of sodium carbonate.[1] Causality: The basic wash neutralizes the acidic by-product, m-chlorobenzoic acid, and any unreacted mCPBA, transferring them to the aqueous layer for easy removal.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Causality: Removal of residual water is essential before purification to prevent interference with the chromatographic separation.

-

Purification: Purify the resulting crude product by column chromatography on silica gel. Causality: This is the most critical step for isolating the mono-N-oxide from unreacted starting material and the di-N,N'-dioxide, leveraging the differences in polarity between the three compounds.

Evolution of Synthetic Strategies

While peroxy acid oxidation remains a staple, research has driven the development of more refined and specialized synthetic methodologies.

| Method | Oxidizing Agent | Key Advantages | Typical Yields (Mono-oxide) | Reference |

| Classic Oxidation | mCPBA, Peracetic Acid | Readily available, well-understood | 50-80% | [1] |

| Safer Oxidation | Dimethyldioxirane (DMD) | Avoids potentially hazardous peroxide intermediates | Good to excellent | [7] |

| Stereoselective Coupling | O₂ (as terminal oxidant) | Access to chiral, atropisomeric N,N'-dioxides | Up to 75% (for di-oxides) | [8] |

Modern approaches, such as the stereoselective oxidative dimerization of chiral pyridine N-oxides using molecular oxygen, represent a significant leap forward.[8] These methods provide access to enantiomerically pure, axially chiral bipyridine N,N'-dioxides, which are highly valuable as Lewis base catalysts in asymmetric synthesis.[8][9]

A History of Application: From Simple Chelators to Advanced Catalysts

The functionalization of 2,2'-bipyridine with N-oxide groups unlocked a vast range of applications not readily accessible with the parent ligand.

Coordination Chemistry

Early studies focused on the coordination behavior of 2,2'-bipyridine N-oxides with various transition metals.[10] Unlike 2,2'-bipyridine, which coordinates through its nitrogen atoms, the N-oxide derivatives typically bind to metal centers through their oxygen atoms.[5] This altered binding mode leads to different complex geometries and electronic properties. These ligands have been shown to form stable complexes with a wide array of metal ions, including divalent 3d metals.[5][10]

Asymmetric Catalysis

Perhaps the most impactful application of 2,2'-bipyridine N-oxides has been in the field of asymmetric catalysis. Chiral N,N'-dioxide derivatives, in particular, have emerged as powerful Lewis base organocatalysts.[11][12] They are especially effective in activating silicon-based reagents, such as allyl(trichloro)silane, for the asymmetric allylation of aldehydes, producing valuable chiral homoallylic alcohols with high enantioselectivity.[9][11] Some catalysts exhibit extremely high activity, requiring loadings as low as 0.01 mol %.[9]

Caption: Workflow of asymmetric allylation using a chiral bpyO₂ catalyst.

Materials Science and Bioinorganic Chemistry

The unique electronic properties of 2,2'-bipyridine N-oxide complexes have also been harnessed in materials science. For example, europium complexes incorporating these ligands have been investigated as efficient red emitters for electroluminescent devices.[13]

Furthermore, the bipyridine N,N'-dioxide scaffold is not merely a synthetic curiosity; it appears in nature. The mycotoxin orellanine, responsible for severe kidney damage, is a tetrahydroxy-substituted 2,2'-bipyridine-N,N'-dioxide.[14] Its structure was elucidated in 1979, and its total synthesis was first reported in 1985, highlighting the continued relevance of synthetic methodologies for this class of compounds.[14]

Conclusion: An Ever-Evolving Narrative

The history of 2,2'-bipyridine N-oxides is a compelling narrative of how a simple chemical modification to a well-known scaffold can unlock unforeseen potential. From their initial discovery through systematic oxidation experiments to their current status as sophisticated, stereoselective catalysts, these compounds have consistently proven their value to the scientific community. The ongoing development of novel synthetic routes and the discovery of new applications ensure that the story of 2,2'-bipyridine N-oxides is far from over. As researchers continue to push the boundaries of chemistry, these versatile molecules will undoubtedly remain at the forefront of innovation.

References

-

Title: Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: Applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes | Request PDF Source: ResearchGate URL: [Link]

-

Title: Transition metal complexes of pyridine-N-oxides Source: Wikipedia URL: [Link]

-

Title: Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes Source: PubMed URL: [Link]

-

Title: A Novel Axially Chiral 2,2'-Bipyridine N,N'-Dioxide. Its Preparation and Use for Asymmetric Allylation of Aldehydes with Allyl(trichloro)silane as a Highly Efficient Catalyst Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: 2,2'-Bipyridine N-oxide chelates with divalent 3d metal perchlorates Source: Inorganic Chemistry (ACS Publications) URL: [Link]

-

Title: Studies of 2,2'-bipyridyl N,N'-dioxides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime Source: Molecules (MDPI) URL: [Link]

-

Title: Pyridine-N-oxide Source: Wikipedia URL: [Link]

-

Title: Stereoselective Synthesis of Atropisomeric Bipyridine N,N'-Dioxides by Oxidative Coupling Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides Source: ResearchGate URL: [Link]

-

Title: Orellanine Source: Wikipedia URL: [Link]

-

Title: pyridine-n-oxide - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Infrared Studies of 2,2'-Bipyridine N,N'-Dioxide and its Metal Complexes in the 3-38 μ Region Source: Inorganic Chemistry (ACS Publications) URL: [Link]

-

Title: Pyridine N-Oxides - Baran Lab Source: Scripps Research URL: [Link]

Sources

- 1. 2,2'-Bipyridine, 1-oxide | 33421-43-1 | Benchchem [benchchem.com]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. baranlab.org [baranlab.org]

- 5. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective Synthesis of Atropisomeric Bipyridine N,N'-Dioxides by Oxidative Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 2,2'-Dipyridyl N-oxide | 33421-43-1 [chemicalbook.com]

- 14. Orellanine - Wikipedia [en.wikipedia.org]

"2,2'-Bipyridine, 1-oxide CAS number 33421-43-1"

An In-Depth Technical Guide to 2,2'-Bipyridine, 1-oxide (CAS 33421-43-1)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 33421-43-1), a versatile heterocyclic compound of significant interest to researchers in coordination chemistry, catalysis, and materials science. We will delve into its fundamental properties, synthesis, and characterization, and explore its diverse applications, with a focus on the mechanistic principles that underpin its utility. This document is intended to serve as a valuable resource for scientists and professionals in drug development and chemical research, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Advantage of N-Oxidation in a Classic Ligand

2,2'-Bipyridine (bpy) is, without question, one of the most widely utilized ligands in the field of coordination chemistry since its first synthesis in 1888.[1] Its renown stems from its capacity to form highly stable chelate complexes with a vast range of metal ions.[1][2] The introduction of an N-oxide functional group to create this compound fundamentally alters the ligand's electronic and steric profile, thereby expanding its chemical versatility.[1][3]

The N-oxide moiety, a nitrogen-oxygen functional group on one of the pyridine rings, introduces a new coordination site and modulates the electronic properties of the bipyridine scaffold.[1][3] This modification enhances reactivity and stability in various chemical environments, making it a valuable tool in the design of novel catalysts, functional materials, and synthetic intermediates.[3][4] This guide will explore the causality behind the unique behavior of this mono-N-oxide derivative and provide actionable protocols for its synthesis and application.

Core Properties and Physicochemical Data

This compound is typically a pale yellow or colorless solid that is soluble in polar organic solvents.[3][5] Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 33421-43-1 | [1][3][5] |

| Molecular Formula | C₁₀H₈N₂O | [3][5] |

| Molecular Weight | 172.18 g/mol | [1][6] |

| Appearance | Colorless to pale yellow solid | [3][5] |

| Melting Point | 59-63 °C (lit.) | [6] |

| Solubility | Soluble in polar organic solvents | [3] |

| InChI Key | KIKATWFLYDKKOL-UHFFFAOYSA-N | [1][3][6] |

| Canonical SMILES | O=N1=C(C=CC=C1)C2=CC=CC=N2 | [3][7] |

Synthesis and Characterization: A Protocol for Selective Oxidation

The synthesis of this compound hinges on the selective mono-oxidation of the parent 2,2'-bipyridine. The primary challenge is to achieve high yield of the mono-oxide while minimizing the formation of the N,N'-dioxide byproduct and recovering unreacted starting material.[1] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation.[1] An alternative, effective method utilizes a combination of hydrogen peroxide and a strong acid like trifluoroacetic acid (TFA).[1]

Rationale for Synthetic Strategy

The choice of an oxidizing agent and reaction conditions is critical. The nitrogen atoms in 2,2'-bipyridine are nucleophilic, but the second oxidation is generally slower than the first. By carefully controlling stoichiometry, temperature, and reaction time, the mono-oxidized product can be favored. The use of m-CPBA in a chlorinated solvent like chloroform is a well-established method.[1] The acidic byproduct, m-chlorobenzoic acid, is easily removed via a basic wash during work-up. Chromatographic purification is nearly always necessary to isolate the desired product in high purity.[1]

Detailed Experimental Protocol: Synthesis via m-CPBA Oxidation

This protocol describes a reliable method for the synthesis of this compound.

Materials:

-

2,2'-Bipyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium carbonate solution (Na₂CO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2'-bipyridine (1.0 eq) in chloroform.

-

Reagent Addition: To this stirring solution, add a solution of m-CPBA (1.0-1.2 eq) in chloroform dropwise at room temperature. Causality Note: Slow addition helps to control the exothermic nature of the reaction and improve selectivity for the mono-oxide.

-

Reaction Monitoring: Stir the mixture at a slightly elevated temperature (e.g., 40°C) for 15-24 hours.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono- and di-oxide products.

-

Work-Up: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash it thoroughly with a saturated sodium carbonate solution to remove the m-chlorobenzoic acid byproduct.[1] Wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel.[1] A gradient of ethyl acetate in hexane is typically effective for separating the unreacted starting material, the desired mono-oxide, and the di-oxide byproduct.

-

Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow solid.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show a complex pattern of aromatic signals, shifted downfield compared to the parent 2,2'-bipyridine due to the electronic effect of the N-oxide group.

-

¹³C NMR: The carbon spectrum will similarly show distinct signals for the ten aromatic carbons.

-

FT-IR: A strong absorption band characteristic of the N-O stretch is typically observed in the region of 1200-1300 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the compound (m/z = 172.18) will confirm its molecular weight.

Applications in Catalysis and Synthesis

The unique electronic properties imparted by the N-oxide group make this compound a highly effective ligand in catalysis and a versatile building block in organic synthesis.

Coordination Chemistry and Catalysis

This compound acts as a chelating agent, readily forming stable complexes with various transition metals, including vanadium, palladium, and ruthenium.[6][8][9] The oxygen atom of the N-oxide can bind to a metal center, influencing the geometry and electronic structure of the resulting complex.[4]

-

Oxidation Catalysis: Vanadium complexes incorporating bipyridine-type ligands have demonstrated high catalytic activity in the oxidation of alkanes and alcohols using peroxides.[8] For instance, a peroxidovanadium(V) complex with a bipyridine ligand serves as an efficient functional model for vanadium haloperoxidases, catalyzing the oxidative halogenation of organic substrates.[9][10][11] The N-oxide ligand can fine-tune the Lewis acidity and redox potential of the metal center, enhancing catalytic turnover.

-

Palladium-Catalyzed Reactions: Palladium complexes of 2,2'-bipyridine and its derivatives are active catalysts for various cross-coupling and oxidation reactions.[12] The N-oxide ligand can stabilize the palladium center and modulate its reactivity, leading to improved yields and selectivities.

Visualization of a General Catalytic Role

Caption: Role of the ligand (L) in a metal-catalyzed (M) reaction.

Organic and Materials Synthesis

Beyond catalysis, this compound is a valuable precursor for more complex molecules.

-

Functionalized Bipyridines: It can be used to synthesize substituted bipyridines. For example, nitration occurs selectively at the 4-position of the N-oxidized ring upon reaction with potassium nitrate in sulfuric acid.[1][6]

-

Electroluminescent Materials: The ligand is used to synthesize lanthanide complexes, such as Eu(TTA)₃(Obpy), which function as efficient red emitters in organic light-emitting devices (OLEDs).[6][13] The N-oxide ligand helps to sensitize the europium ion's luminescence.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[5] It is classified as a combustible solid.[6] The parent compound, 2,2'-bipyridine, is toxic if swallowed or in contact with skin.[14][15] Similar precautions should be taken.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5][16] For handling bulk powder, a dust mask (e.g., N95) is recommended.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[14][15]

Conclusion

This compound represents a strategic evolution of a classic ligand. The introduction of the N-oxide group provides an additional coordination site and modulates the electronic properties of the bipyridine framework, unlocking new possibilities in catalysis, organic synthesis, and materials science. Its well-defined synthesis and versatile reactivity ensure its continued importance as a tool for researchers and drug development professionals aiming to design sophisticated molecular systems with tailored functions. This guide has provided the foundational knowledge and practical protocols necessary to confidently and effectively utilize this valuable chemical compound.

References

-

This compound - Introduction . ChemBK. [Link]

-

Transition metal complexes of pyridine-N-oxides . Wikipedia. [Link]

-

2,2′-Bipyridine, 1-oxide . CAS Common Chemistry. [Link]

-

New Oxidovanadium(IV) Complexes with 2,2′-bipyridine and 1,10-phenathroline Ligands: Synthesis, Structure and High Catalytic Activity in Oxidations of Alkanes and Alcohols with Peroxides . MDPI. [Link]

-

Safety Data Sheet: 2,2'-BIPYRIDINE . Chem-Supply. [Link]

-

The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime . National Institutes of Health (NIH). [Link]

-

Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic . National Institutes of Health (NIH). [Link]

-

Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic . ResearchGate. [Link]

-

Mechanistic Insights and Catalytic Efficiency of a 2,2'-Bipyridine-Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic . PubMed. [Link]

-

Synthesis, crystal structure, and catalytic properties of 2,2'-bipyridyl-dicyano-palladium(II) . Scientific Research Publishing. [Link]

Sources

- 1. This compound | 33421-43-1 | Benchchem [benchchem.com]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 33421-43-1: 2,2′-Bipyridine, 1-oxide | CymitQuimica [cymitquimica.com]

- 4. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. 2,2′-联吡啶 N -氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. mdpi.com [mdpi.com]

- 9. Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic Insights and Catalytic Efficiency of a 2,2'-Bipyridine-Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, crystal structure, and catalytic properties of 2,2’-bipyridyl-dicyano-palladium(II) [scirp.org]

- 13. 2,2 -Dipyridyl N-oxide 98 33421-43-1 [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 16. fishersci.com [fishersci.com]

Introduction: The Significance of 2,2'-Bipyridine, 1-oxide in Modern Chemistry

An In-Depth Technical Guide to the Solubility of 2,2'-Bipyridine, 1-oxide in Organic Solvents

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of coordination chemistry, catalysis, and as a foundational scaffold in drug discovery.[1][2] A derivative of 2,2'-bipyridine, this mono-N-oxide variant presents a unique combination of electronic and steric properties. The introduction of the N-oxide functional group not only modifies the electron density of the bipyridine ring system but also introduces an additional coordination site, expanding its versatility as a ligand for metal complexes.[2] Molecules incorporating the bipyridine framework are recognized for a spectrum of potential therapeutic applications, including antimicrobial, antitumor, and immunomodulatory activities.[3][4]

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of this compound is paramount. Among these, solubility in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. The choice of solvent can profoundly impact reaction kinetics, crystal morphology, and, in the context of drug development, the bioavailability of derivative compounds. This guide provides a deep dive into the solubility characteristics of this compound, offering both theoretical understanding and practical methodologies for its assessment.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility. The table below summarizes the key physicochemical parameters for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₈N₂O | [1] |

| Molecular Weight | 172.18 g/mol | |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 59-63 °C | |

| CAS Number | 33421-43-1 |

The "Why": Understanding the Molecular Basis of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent. For this compound, its solubility profile is largely dictated by the interplay of its aromatic bipyridine core and the highly polar N-oxide group.

The N-oxide functional group is a significant contributor to the molecule's solubility in polar solvents. The N→O bond is dative with a strong dipole moment, which enhances the capacity for hydrogen bonding and increases water solubility.[1] This Lewis basicity also facilitates metal complexation. The key intermolecular forces at play are:

-

Hydrogen Bonding: The oxygen atom of the N-oxide group can act as a strong hydrogen bond acceptor, readily interacting with protic solvents like alcohols (e.g., methanol, ethanol).

-

Dipole-Dipole Interactions: The inherent polarity of the N-oxide bond, along with the overall molecular dipole, allows for strong dipole-dipole interactions with polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone.

-

π-π Stacking: The aromatic bipyridine rings can engage in π-π stacking interactions, which can contribute to its solubility in aromatic solvents.[5]

The following diagram illustrates the key molecular features of this compound that influence its interactions with organic solvents.

Caption: Intermolecular forces of this compound.

Qualitative and Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported in the public domain, a qualitative solubility profile can be predicted based on its chemical structure and the known solubility of its parent compound, 2,2'-bipyridine. 2,2'-bipyridine is noted to be soluble in many organic solvents and slightly soluble in water.[6] The addition of the polar N-oxide group is expected to enhance its solubility in polar solvents.

The following table provides a predicted qualitative solubility profile. It is imperative that these predictions are confirmed experimentally for any specific application.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Strong potential for hydrogen bonding with the N-oxide group. |

| Ethanol | Soluble | Similar to methanol, capable of strong hydrogen bonding. | |

| Water | Slightly Soluble | The polar N-oxide enhances water solubility compared to the parent bipyridine, but the hydrophobic aromatic rings limit high solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar solvent capable of strong dipole-dipole interactions.[5] |

| Acetone | Soluble | Good dipole-dipole interactions are expected. | |

| Acetonitrile | Soluble | A polar aprotic solvent that should effectively dissolve the compound. | |

| Nonpolar | Chloroform | Sparingly Soluble | Moderate polarity may allow for some dissolution. |

| Toluene | Sparingly Soluble | π-π stacking between the bipyridine rings and toluene may contribute to some solubility. | |

| Hexane | Insoluble | The significant difference in polarity makes dissolution unlikely.[5] |

Quantitative Solubility Determination: An Experimental Framework

As precise, publicly available quantitative solubility data for this compound is limited, this section provides robust, field-proven experimental protocols for its determination. This allows research and development teams to generate the specific, high-quality data required for their work.

Placeholder for Experimentally Determined Quantitative Data

The following table is provided as a template for researchers to record their experimentally determined solubility data at a specified temperature (e.g., 25 °C).

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | User-determined | User-determined |

| Ethanol | User-determined | User-determined |

| Dimethyl Sulfoxide (DMSO) | User-determined | User-determined |

| Acetone | User-determined | User-determined |

| Tetrahydrofuran (THF) | User-determined | User-determined |

| Chloroform | User-determined | User-determined |

| Acetonitrile | User-determined | User-determined |

Experimental Protocols

The following protocols outline the steps for both qualitative and quantitative solubility determination.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, acetone, chloroform, hexane)

-

Small, clean, and dry glass vials with caps

-

Vortex mixer

Procedure:

-

Preparation: Label a series of vials, one for each solvent.

-

Dispensing Solute: Add a small, pre-weighed amount of this compound (e.g., ~5 mg) to each vial.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each vial.

-

Mixing: Cap the vials securely and vortex each sample for 1-2 minutes at a consistent room temperature.

-

Observation: Visually inspect each vial against a light and dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A small amount of solid remains undissolved, or the solution appears hazy.

-

Insoluble: The majority of the solid does not dissolve.

-

-

Record: Document the observations for each solvent.

Protocol 2: Quantitative Solubility Determination by UV-Vis Spectrophotometry

This method is suitable for determining the equilibrium solubility of a compound that has a chromophore, such as this compound.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

Part A: Preparation of a Saturated Solution

-

Excess Solute: Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial containing a known volume of the solvent (e.g., 5 mL). Ensure enough solid is present so that some will remain undissolved.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

Part B: Sample Analysis

-

Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Spectrophotometric Measurement: Determine the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

Part C: Quantification

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

The following diagram illustrates the workflow for quantitative solubility determination.

Caption: Workflow for quantitative solubility determination.

Applications in Research and Drug Development

The solubility of this compound is a critical factor in its various applications:

-

Coordination Chemistry and Catalysis: As a versatile ligand, its solubility in a range of organic solvents allows for the synthesis of a wide variety of metal complexes under different reaction conditions.[1] The choice of solvent can influence the coordination geometry and the catalytic activity of the resulting complex.

-

Drug Discovery Scaffold: The bipyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[4] When using this compound as a starting material for the synthesis of new chemical entities, its solubility dictates the choice of reaction media and purification methods.

-

Formulation Development: For any derivative of this compound being considered as a potential drug candidate, its solubility in pharmaceutically acceptable solvents is a key determinant of its potential for formulation into a viable dosage form.

Conclusion

This compound is a compound of significant interest with a solubility profile dominated by its polar N-oxide group. While it is generally soluble in polar organic solvents, precise quantitative data is not widely available. This guide has provided a comprehensive overview of the chemical principles governing its solubility and, crucially, has equipped researchers with detailed, practical protocols to determine this vital parameter in their own laboratories. A thorough understanding and experimental determination of the solubility of this compound are essential for unlocking its full potential in synthesis, catalysis, and the development of new therapeutic agents.

References

-

Solubility of Things. 2,2'-Bipyridine. [Link]

-

IUPAC-NIST Solubilities Database. 2,2'-Bipyridine with Methanol and Water. [Link]

-

Sharma, A. N., & Verma, R. (2023). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. Chemistry & Biodiversity, 20(12), e202300764. [Link]

-

PubChem. 2,2'-Bipyridine. [Link]

-

Wikipedia. Bipyridine. [Link]

-

Sharma, A. N., & Verma, R. (2024). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. ResearchGate. [Link]

-

Constable, E. C. (2020). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 25(22), 5448. [Link]

-

MilliporeSigma. Solvent Miscibility Table. [Link]

-

IUPAC. Solubility Data Series. [Link]

-

ResearchGate. Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. [Link]

-

ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

Sources

- 1. CAS 33421-43-1: 2,2′-Bipyridine, 1-oxide | CymitQuimica [cymitquimica.com]

- 2. This compound | 33421-43-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Bipyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermodynamic Stability of 2,2'-Bipyridine, 1-oxide